Essential N-Terminal Motif: Arg-Val-Ala in a Patented Anti-Amyloid Heptapeptide
In the development of inhibitors for beta-amyloid fibrillogenesis, a core pharmacophore was identified and patented as the heptapeptide Arg-Val-Ala-Val-Ile-Met-Gly-amide [1]. The specific Arg-Val-Ala N-terminal sequence is a required component of this active molecule. This provides a direct, quantifiable link between the procurement of the Arg-Val-Ala tripeptide and the construction of a biologically validated, patented compound. A researcher using a different tripeptide, such as a scrambled sequence like Ala-Arg-Val, would not be able to synthesize this specific, protected pharmacophore.
| Evidence Dimension | Structural Requirement for Biological Activity |
|---|---|
| Target Compound Data | Sequence: Arg-Val-Ala-Val-Ile-Met-Gly-amide |
| Comparator Or Baseline | Any other N-terminal tripeptide sequence (e.g., Ala-Arg-Val, Arg-Ala-Val) |
| Quantified Difference | Structure-function relationship demonstrates the specific N-terminal RVA motif is integral to the claimed invention. |
| Conditions | U.S. Patent Application US20080227721A1 |
Why This Matters
Procuring Arg-Val-Ala is a prerequisite for any organization seeking to synthesize, study, or develop this patented anti-amyloid compound and its potential derivatives.
- [1] Lake, T., et al. (2008). Small peptides for the treatment of alzheimer's disease and other beta-amyloid protein fibrillogenesis disorders. U.S. Patent Application No. US20080227721A1. View Source
